Product packaging for (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime(Cat. No.:CAS No. 22233-82-5)

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime

Cat. No.: B1436867
CAS No.: 22233-82-5
M. Wt: 167.16 g/mol
InChI Key: SIQUZFBZMJKFMN-WEVVVXLNSA-N
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Description

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime is a phenolic oxime derivative characterized by a 2,6-dihydroxyphenyl group attached to an ethanone backbone, with an oxime (-NOH) functional group at the ketone position. This compound has been isolated from fungal sources, such as the endophytic fungus Daldinia eschscholtzii A630, and exhibits notable antifungal activity against pathogens like Botrytis cinerea and Fusarium avenaceum . Its structure features intramolecular hydrogen bonds between the hydroxyl and oxime groups, which stabilize the molecular conformation and influence its reactivity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1436867 (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime CAS No. 22233-82-5

Properties

IUPAC Name

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(9-12)8-6(10)3-2-4-7(8)11/h2-4,10-12H,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQUZFBZMJKFMN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (E)-2-(4-Bromophenyl)-1-(2,3,4-hydroxyphenyl)ethanone Oxime

  • The preparation method is the same as in Example 1, but pyrogallol was used instead of catechol to obtain the target compound in brown granular form. Yield 63%. Mp 143-1145°C. 1 HNMR (300MHz, DMSO-d6), 4.14(s, 2H), 6.24(s, 1H), 6.39(d, J=9Hz, 1H), 6.90(d, J=8Hz, 2H), 7.08(d, J =9Hz, 2H), 7.88(d, J=9Hz, 1H), 8.71(s, 1H), 9.45(s, 1H), 10.11(s, 1H), 12.45(s, 1H).ESI-MS: 336.99 ([M+H]+).Anal.Calcd for C14H12BrNO4: C, 49.73; H, 3.58; Br, 23.63; N, 4.14; O, 18.93%; found: C, 49.71; H, 3.56; N, 4.15; O, 18.97%.

Preparation of (E)-2-(4-Methoxyphenyl)-1-(2,4,6-hydroxyphenyl)ethanone Oxime

  • The preparation method is the same as in Example 1. Pyroglucinol was used instead of catechol, and p-methoxyphenylacetic acid was used instead of p-bromophenylacetic acid to obtain the brown powdery target compound. Yield 60%. Mp 143-144°C. 1 H NMR (300MHz, DMSO-d6), 3.93(s, 2H), 6.37(d, J=9Hz, 1H), 6.92(d, J=8Hz, 2H), 7.15(d, J=8Hz, 2H), 7.34(d, J=9Hz, 1H), 9.15(s, 1H), 10.34(s, 1H), 12.11(s, 2H), 12.98(s, 1H). ESI-MS: 289.10([M+H] +).Anal.Calcd for C15H15NO5: C, 62.28; H, 5.23; N, 4.84; O, 27.65%; found: C, 62.24; H, 5.22; N, 4.85; O, 27.67%.

Preparation of (E)-1-(2,5-dihydroxyphenyl)ethanone oxime

  • To find information about the preparation of (E)-1-(2,5-dihydroxyphenyl)ethanone oxime, see the experimental section within the reference article.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2,6-dihydroxybenzoquinone.

    Reduction: Formation of 2,6-dihydroxyphenylethylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Cell Signaling: It may modulate cell signaling pathways, leading to its potential anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antifungal Activity
  • (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime: Demonstrates broad-spectrum antifungal activity, with IC₅₀ values against Botrytis cinerea and Fusarium avenaceum reported in the micromolar range .
  • 1-(2,4,6-Trihydroxyphenyl)butan-1-one : Shows moderate antifungal effects, though less potent than the oxime derivative, suggesting the oxime group enhances bioactivity .
  • 1-(2-Naphthyl)-2-(triazol-1-yl)ethanone oxime: Exhibits strong antibacterial activity (MIC: 64 µg/mL against S. aureus), but reduced antifungal potency compared to phenolic oximes .
Antimicrobial Trends
  • Oxime ethers with heterocyclic rings (e.g., triazoles, pyrazoles) generally show higher antibacterial activity than simple phenolic oximes, likely due to improved target binding .
  • Substitution of hydroxyl groups with methoxy or acetyl groups (e.g., 4-methoxyacetophenone oxime) reduces antifungal activity, emphasizing the importance of free hydroxyls for hydrogen bonding .

Physicochemical Properties

Property This compound 1-(4-Aminophenyl)ethanone oxime 4-Methoxyacetophenone oxime
Melting Point Not reported 401–402 K 383–385 K
Hydrogen Bonding O-H···O, N-OH···O intramolecular O-H···N, N-H···O intermolecular Weak H-bonding due to methoxy
Solubility Low in water; soluble in polar solvents Moderate in methanol High in organic solvents

Stability and Reactivity

  • This compound: Stable under ambient conditions due to intramolecular hydrogen bonds. No isomerization reported under mild conditions .
  • 1-(2-Hydroxy-5-methylphenyl)ethanone oxime: Undergoes E→Z isomerization in acidic conditions (e.g., NaNO₂/acetic acid), forming nitro derivatives .
  • Oxime ethers vs. esters : Ether derivatives (e.g., triazole oxime ethers) exhibit higher stability and activity compared to oxime esters, which hydrolyze readily .

Biological Activity

(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a phenolic structure with two hydroxyl groups and an oxime functional group. The presence of hydroxyl groups contributes to its antioxidant properties, while the oxime group enhances its reactivity with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl groups can scavenge free radicals, reducing oxidative stress and potentially preventing cellular damage.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Cell Signaling Modulation : It may influence various cell signaling pathways, which could lead to anticancer activity by affecting cell proliferation and apoptosis.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, effectively neutralizing free radicals.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Its mechanism involves the downregulation of specific signaling pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. It has been observed to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways involved in cell survival and death.

Data Table: Biological Activities Overview

Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antioxidant Activity Study :
    A study conducted on the antioxidant capacity of this compound demonstrated that it significantly reduced oxidative stress markers in vitro. The compound showed a dose-dependent effect on scavenging DPPH radicals.
  • Anti-inflammatory Effects :
    In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked decrease in inflammatory cytokines such as TNF-α and IL-6. This suggests its potential as an anti-inflammatory agent in therapeutic settings.
  • Anticancer Research :
    A recent study explored the effects of this compound on human colorectal cancer cells. Results indicated that treatment led to significant cell cycle arrest and apoptosis induction, highlighting its potential as an anticancer therapeutic.

Q & A

Q. What are the recommended synthetic routes for (E)-1-(2,6-Dihydroxyphenyl)ethanone oxime, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves oxime formation via condensation of 1-(2,6-dihydroxyphenyl)ethanone with hydroxylamine under acidic or basic conditions. Key optimization factors include:

  • Solvent selection : Acetic acid or ethanol is preferred due to their compatibility with hydroxylamine and ability to stabilize intermediates.
  • pH control : Adjusting pH to 4–5 using sodium acetate buffer enhances nucleophilic attack by hydroxylamine .
  • Temperature : Reactions conducted at 60–80°C improve kinetics while minimizing side reactions.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield improvements (e.g., 56% in related oxime syntheses) are achieved by stoichiometric excess of hydroxylamine (1.2–1.5 eq.) and inert atmosphere to prevent oxidation .

Q. How can NMR spectroscopy distinguish between positional isomers in dihydroxyphenyl ethanone derivatives?

Answer: 1H NMR is critical for differentiating isomers like 1-(2,3-dihydroxyphenyl) vs. 1-(2,6-dihydroxyphenyl)ethanone:

  • Symmetry effects : In 1-(2,6-dihydroxyphenyl) derivatives, H-4 and H-6 protons are equivalent, producing a single doublet (δ 6.60 ppm, J = 8.0 Hz). In contrast, 1-(2,3-dihydroxyphenyl) derivatives show distinct signals for H-4 (δ 7.05 ppm, triplet) and H-5/H-6 (split doublets) due to asymmetry .
  • Hydroxyl group coupling : Intramolecular hydrogen bonds (O-H···O, N-OH···O) in oxime derivatives downfield-shift phenolic -OH signals to δ 12.0–13.0 ppm, with splitting patterns indicating hydrogen-bonding networks .

Q. What analytical techniques are essential for validating the purity of this compound?

Answer:

  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve oxime isomers. MS detection (ESI+) confirms molecular ion peaks (e.g., m/z 167.16 [M+H]+ for related oximes) .
  • Melting point analysis : Sharp melting points (e.g., 209–210°C for analogs) indicate crystallinity and purity .
  • Elemental analysis : Carbon/hydrogen/oxygen percentages (e.g., C 63.1%, H 5.3%) validate stoichiometric consistency .

Advanced Research Questions

Q. What experimental approaches are effective in studying E→Z oxime isomerization under acidic conditions?

Answer:

  • Reaction monitoring : Use UV-vis spectroscopy (λmax ~256–364 nm) to track isomerization kinetics. For example, NaNO2 in acetic acid induces E→Z regrouping, detectable via time-resolved UV shifts .
  • NMR titration : Dissolve the oxime in deuterated acetic acid and monitor imine proton (N-OH) shifts. Z-isomers exhibit downfield N-OH signals (δ 12.94 ppm) due to altered hydrogen bonding .
  • Theoretical modeling : Density Functional Theory (DFT) calculations predict activation energies for isomerization pathways, validated by experimental Arrhenius plots .

Q. How can SHELX software be utilized in determining the crystal structure of this compound?

Answer:

  • Structure solution : SHELXD employs dual-space algorithms to solve phases using high-resolution X-ray data (e.g., Cu-Kα, λ = 1.54178 Å). Patterson maps resolve heavy atom positions .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. For example, O-H···O (2.60–2.70 Å) and N-OH···O (2.55 Å) interactions are modeled using restraint dictionaries .
  • Twinning correction : For twinned crystals, SHELXL’s TWIN/BASF commands deconvolute overlapping reflections, improving R-factors (<0.05 for high-quality datasets) .

Q. What strategies resolve contradictions in spectral data during structural elucidation of oxime derivatives?

Answer:

  • Multi-technique validation : Combine 1H-13C HMBC (to correlate carbonyl carbons with aromatic protons) and NOESY (to confirm spatial proximity of hydroxyl/oxime groups) .
  • Isotopic labeling : Synthesize 15N-labeled oximes to distinguish N-OH signals from overlapping phenolic -OH in 1H NMR .
  • Crystallographic cross-check : Compare experimental XRD bond lengths (e.g., C=N at 1.28 Å) with DFT-optimized geometries to validate tautomeric forms .

Q. How can bioactivity studies be designed to evaluate this compound’s antifungal potential?

Answer:

  • In vitro assays : Use microbroth dilution (CLSI M38-A2 guidelines) to determine MIC values against Aspergillus terreus. Related dihydroxyacetophenones show activity at 25–50 µg/mL .
  • Mode of action : Fluorescence microscopy with propidium iodide staining detects cell membrane disruption. Synergy studies with fluconazole (Fractional Inhibitory Concentration Index <0.5) assess combinatorial effects .
  • Structure-activity relationships (SAR) : Modify hydroxyl/methoxy substituents to correlate electronic effects (Hammett σ values) with antifungal potency .

Q. What methodologies characterize polymorphism in this compound solid forms?

Answer:

  • Thermal analysis : DSC identifies polymorphic transitions (endothermic peaks at 210–215°C for Form I vs. 205°C for Form II) .
  • PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 15.8° for Form I vs. 11.2°, 17.4° for Form II) differentiate crystalline phases .
  • Solvent-mediated conversion : Slurry experiments in ethanol/water (1:1) at 25°C monitor phase transitions via in-situ Raman spectroscopy (C=O stretch shifts from 1680 to 1665 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime
Reactant of Route 2
(E)-1-(2,6-Dihydroxyphenyl)ethanone oxime

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